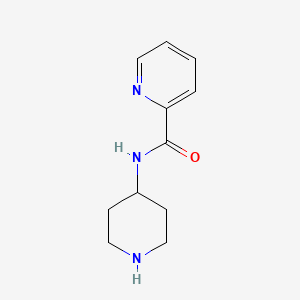

N-(Piperidin-4-YL)pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(PYRIDIN-2-YLCARBONYL)PIPERIDIN-4-AMINE est un composé chimique qui présente un cycle pipéridine substitué par un groupe pyridine-2-carbonyle et un groupe amine en position quatre.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 1-(PYRIDIN-2-YLCARBONYL)PIPERIDIN-4-AMINE implique généralement les étapes suivantes :

Formation du cycle pipéridine : Le cycle pipéridine peut être synthétisé par diverses méthodes, notamment l’hydrogénation de la pyridine ou la cyclisation de précurseurs appropriés.

Introduction du groupe pyridine-2-carbonyle : Cette étape implique l’acylation du cycle pipéridine avec du chlorure de pyridine-2-carbonyle en conditions basiques.

Méthodes de production industrielle

En milieu industriel, la production de 1-(PYRIDIN-2-YLCARBONYL)PIPERIDIN-4-AMINE peut impliquer des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela inclut l’utilisation de réacteurs à haute pression pour l’hydrogénation, de catalyseurs efficaces pour la cyclisation et des conditions contrôlées de température et de pH pour les étapes d’acylation et d’amination.

Analyse Des Réactions Chimiques

Types de réactions

1-(PYRIDIN-2-YLCARBONYL)PIPERIDIN-4-AMINE subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en alcool.

Substitution : Le groupe amine peut participer à des réactions de substitution nucléophile pour former divers dérivés.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les halogénoalcanes ou les chlorures d’acyle sont utilisés en conditions basiques ou acides.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent les N-oxydes, les dérivés alcooliques et diverses amines substituées, en fonction des réactifs et des conditions spécifiques utilisés.

Applications De Recherche Scientifique

1-(PYRIDIN-2-YLCARBONYL)PIPERIDIN-4-AMINE a plusieurs applications en recherche scientifique :

Chimie médicinale : Il sert de précurseur dans la synthèse d’agents thérapeutiques potentiels, en particulier ceux ciblant les voies neurologiques et oncologiques.

Études biologiques : Le composé est utilisé dans des études portant sur l’interaction des dérivés de la pipéridine avec des cibles biologiques.

Applications industrielles : Il est utilisé dans le développement d’agrochimiques et d’autres composés pertinents sur le plan industriel.

Mécanisme D'action

Le mécanisme d’action de 1-(PYRIDIN-2-YLCARBONYL)PIPERIDIN-4-AMINE implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut inhiber ou activer ces cibles, ce qui entraîne des effets en aval sur les voies cellulaires. Par exemple, il peut moduler les voies de signalisation impliquées dans la prolifération cellulaire ou l’apoptose, ce qui en fait un candidat potentiel pour la recherche anticancéreuse.

Comparaison Avec Des Composés Similaires

Composés similaires

1-(PYRIDIN-3-YLCARBONYL)PIPERIDIN-4-AMINE : Structure similaire mais avec le groupe pyridine-carbonyle en position trois.

1-(PYRIDIN-4-YLCARBONYL)PIPERIDIN-4-AMINE : Groupe pyridine-carbonyle en position quatre.

1-(PYRIDIN-2-YLCARBONYL)PIPERIDIN-3-AMINE : Groupe amine en position trois du cycle pipéridine.

Unicité

1-(PYRIDIN-2-YLCARBONYL)PIPERIDIN-4-AMINE est unique en raison de son motif de substitution spécifique, qui influence sa réactivité chimique et son activité biologique. La position du groupe pyridine-2-carbonyle et du groupe amine en position quatre du cycle pipéridine confèrent des propriétés distinctes qui le différencient des autres composés similaires.

Activité Biologique

N-(Piperidin-4-YL)pyridine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and research findings.

Structure and Properties

This compound features a piperidine ring, which is a common structural motif in many biologically active compounds. The presence of the pyridine moiety enhances its ability to interact with various biological targets. The molecular formula is C12H14N2O, with a molecular weight of approximately 202.25 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic processes. This is supported by findings that piperidine derivatives can significantly affect various enzymes such as kinases and proteases, which are crucial in cellular signaling and metabolism .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it may inhibit bacterial growth through interference with essential metabolic pathways .

Antimicrobial Activity

A comparative analysis of the antimicrobial activity of various derivatives, including this compound, indicates its efficacy against multiple bacterial strains. The minimum inhibitory concentration (MIC) values for selected compounds are summarized in Table 1.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | <125 |

| B. subtilis | 75 | |

| Pseudomonas aeruginosa | 150 | |

| Enterococcus faecalis | 125 |

Antiproliferative Activity

Research has demonstrated the antiproliferative effects of pyridine derivatives, including this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected derivatives are presented in Table 2.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 0.058 |

| A549 | 0.035 | |

| MDA-MB-231 | 0.021 |

Case Studies and Research Findings

- Antiparasitic Activity : A study focused on optimizing piperidine-based compounds for antimalarial activity found that modifications to the piperidine structure significantly influenced efficacy against the malaria parasite Plasmodium falciparum. The study indicated that compounds similar to this compound showed promising results in inhibiting PfATP4-associated Na+-ATPase activity .

- Neuroprotective Effects : Research has identified the potential neuroprotective properties of piperidine derivatives through their interaction with neurotransmitter systems and ion channels, suggesting therapeutic applications in neurodegenerative diseases .

- Inflammation Modulation : Recent studies have suggested that compounds with piperidine structures can modulate inflammatory responses, indicating their potential use in treating conditions characterized by chronic inflammation .

Propriétés

Formule moléculaire |

C11H15N3O |

|---|---|

Poids moléculaire |

205.26 g/mol |

Nom IUPAC |

N-piperidin-4-ylpyridine-2-carboxamide |

InChI |

InChI=1S/C11H15N3O/c15-11(10-3-1-2-6-13-10)14-9-4-7-12-8-5-9/h1-3,6,9,12H,4-5,7-8H2,(H,14,15) |

Clé InChI |

GSGADEWECATUMA-UHFFFAOYSA-N |

SMILES canonique |

C1CNCCC1NC(=O)C2=CC=CC=N2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.